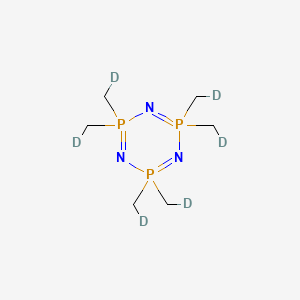
MDPPP HCl
Vue d'ensemble
Description
MDPPP HCl, also known as 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride, is a white powder . It is a potential designer drug structurally similar to cathinones, amphetamines, and pyrovalerone .
Molecular Structure Analysis
The molecular formula of MDPPP HCl is C14H17NO3.HCl . Its molecular weight is 283.75 . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one .
Physical And Chemical Properties Analysis
MDPPP HCl is a white powder . It has a molecular weight of 283.75 . The compound is soluble in water .
Applications De Recherche Scientifique
Neuropharmacology Research
MDPPP Hydrochloride is structurally similar to cathinones, amphetamines, and pyrovalerone . It’s often used in neuropharmacology research to study the effects of these types of substances on the brain. It can help researchers understand the mechanisms of action of stimulant drugs and their effects on neurotransmitter systems .
Toxicology Studies
Given its structural similarity to other stimulant drugs, MDPPP Hydrochloride can be used in toxicology studies. Researchers can study its toxicity profile, metabolism, and excretion patterns to understand the potential health risks associated with its use .
Designer Drug Research
MDPPP Hydrochloride emerged as a designer drug in the late 1990s and early 2000s . It can be used in research to understand the trends and patterns of designer drug use, their appeal to users, and the risks associated with their use .
Forensic Analysis
MDPPP Hydrochloride can be used as a reference standard in forensic analysis . It can help in the identification and quantification of this substance in seized drug samples or biological samples from individuals suspected of using this drug .
Drug Enforcement
Information about the chemical structure, pharmacology, and effects of MDPPP Hydrochloride can be useful for drug enforcement agencies. It can help them in the detection and regulation of this substance, and in the development of policies and strategies to control its use .
Development of Therapeutic Agents
While MDPPP Hydrochloride itself is a potential designer drug, understanding its structure and effects can contribute to the development of new therapeutic agents. For instance, modifications of its structure could lead to the development of new drugs with potential therapeutic uses .
Safety and Hazards
Mécanisme D'action
Target of Action
MDPPP Hydrochloride, also known as 471HA4Y3V3 or MDPPP HCl, is a stimulant designer drug . It shares a similar chemical structure with α-PPP and MDPV , which are known to target the central nervous system .
Mode of Action
The compound exerts stimulant effects on the central nervous system, leading to heightened alertness and awareness, increased energy and motivation, euphoria, excitement, improved mood, openness in communication, sociability, and talkativeness .
Biochemical Pathways
It is known that the compound has a similar metabolic fate as mdpv , suggesting that it may affect similar biochemical pathways.
Pharmacokinetics
MDPPP Hydrochloride is metabolized in the liver . The main metabolic steps are thought to be demethylenation followed by methylation of one hydroxy group, aromatic and side chain hydroxylation, oxidation of the pyrrolidine ring to the corresponding lactam, as well as ring opening to the corresponding carboxylic acid . The compound is primarily excreted in urine .
Result of Action
MDPPP Hydrochloride has been shown to have reinforcing effects in rats , indicating that it may have similar effects in humans.
Action Environment
The action, efficacy, and stability of MDPPP Hydrochloride can be influenced by various environmental factors. For example, the compound’s solubility can affect its bioavailability and thus its action . Furthermore, the compound’s stability may be affected by storage conditions .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12;/h4-5,8,10H,2-3,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILIFCMRCTZRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MDPPP Hydrochloride | |
CAS RN |
24698-57-5 | |
| Record name | Mdppp hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024698575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24698-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDPPP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471HA4Y3V3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













